molecular formula C13H13N5O2S B2428539 1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1170918-11-2

1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2428539
CAS No.: 1170918-11-2
M. Wt: 303.34
InChI Key: LWDYWSJHMFYOHM-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2S and its molecular weight is 303.34. The purity is usually 95%.
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Biological Activity

1,3-Dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C14_{14}H15_{15}N5_{5}O2_{2}S
  • Molecular Weight : 305.37 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium bovis, with compounds showing strong inhibition in both active and dormant states. The mechanism involves the disruption of fatty acid biosynthesis by inhibiting the enoyl reductase enzyme (InhA), crucial for mycolic acid synthesis .

CompoundActivityTarget OrganismReference
8aStrong InhibitionMycobacterium bovisDhumal et al., 2016
8bModerate InhibitionMycobacterium bovisDhumal et al., 2016

Anticancer Activity

The compound's anticancer potential has also been explored extensively. Various studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

  • Cytotoxicity Studies : A study evaluated several oxadiazole derivatives against various cancer cell lines, revealing IC50_{50} values indicating significant cytotoxic effects. For instance:
    • Against PC-3 prostate cancer cell line: IC50_{50} = 0.67 µM
    • Against HCT-116 colon cancer cell line: IC50_{50} = 0.80 µM
    • Against ACHN renal cancer cell line: IC50_{50} = 0.87 µM .
  • Mechanistic Insights : The compound has shown to inhibit EGFR and Src kinases, which are critical in cancer progression. One derivative demonstrated an IC50_{50} of 0.24 µM against EGFR .
Cell LineIC50_{50} (µM)Reference
PC-30.67Arafa et al., 2023
HCT-1160.80Arafa et al., 2023
ACHN0.87Arafa et al., 2023

Case Study 1: Antitubercular Activity

A notable case study explored the antitubercular properties of related oxadiazole compounds, where molecular docking studies confirmed high binding affinities to InhA, suggesting a promising avenue for tuberculosis treatment .

Case Study 2: Anticancer Efficacy

Another significant investigation focused on the anticancer efficacy of a series of oxadiazole derivatives against multiple cancer types including breast and colorectal cancers. The results indicated that certain modifications to the oxadiazole structure enhanced cytotoxicity significantly compared to standard chemotherapeutics .

Properties

IUPAC Name

2,5-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-8-6-10(18(2)17-8)12(19)14-13-16-15-11(20-13)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDYWSJHMFYOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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